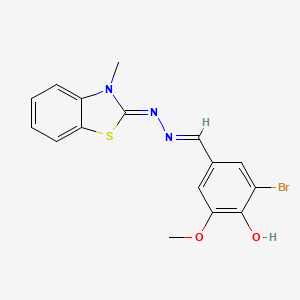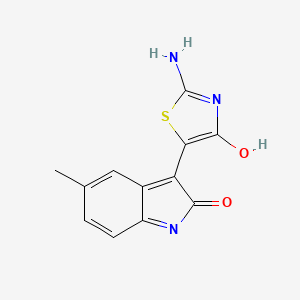![molecular formula C27H39N3O2 B6016947 2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)
2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is also known as IPPBPE and is a member of the piperazine family of compounds.
作用机制
The exact mechanism of action of IPPBPE is not fully understood. However, it is believed to work by binding to and modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This leads to changes in the levels of neurotransmitters in the brain, which can have a therapeutic effect on certain medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPBPE are complex and not fully understood. However, it has been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as potential analgesic and anesthetic effects.
实验室实验的优点和局限性
One of the advantages of studying IPPBPE in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its effects on the body. However, one of the limitations of studying IPPBPE in lab experiments is that it is a complex compound, and its effects on the body are not fully understood.
未来方向
There are several future directions for research on IPPBPE. One area of research is to further understand its mechanism of action and its effects on the brain and body. Another area of research is to explore its potential therapeutic effects on other medical conditions, such as chronic pain and addiction. Additionally, further research is needed to explore the potential side effects and safety of IPPBPE in humans.
Conclusion:
In conclusion, IPPBPE is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has been found to have potential therapeutic effects on several medical conditions, including anxiety, depression, and schizophrenia. IPPBPE has also been studied for its potential use as a pain reliever and as an anesthetic. Further research is needed to fully understand its mechanism of action, its effects on the body, and its potential therapeutic applications.
合成方法
The synthesis of IPPBPE involves several steps. The first step involves the reaction of 3-phenoxybenzyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 1-isopropyl-4-piperidinol to form the intermediate product. The final step involves the reaction of the intermediate product with ethanol to form IPPBPE.
科学研究应用
IPPBPE has been extensively studied for its potential applications in the field of medicine. It has been found to have potential therapeutic effects on several medical conditions, including anxiety, depression, and schizophrenia. IPPBPE has also been studied for its potential use as a pain reliever and as an anesthetic.
属性
IUPAC Name |
2-[4-[(3-phenoxyphenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-22(2)29-14-11-24(12-15-29)30-17-16-28(21-25(30)13-18-31)20-23-7-6-10-27(19-23)32-26-8-4-3-5-9-26/h3-10,19,22,24-25,31H,11-18,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPAXHSLKDBUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)
![2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6016893.png)

![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B6016946.png)
![3-{[(2-aminophenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6016962.png)

